Welcome to the BenchChem Online Store!
molecular formula C9H20IO4P B8353540 Di-Tert-Butyl Iodomethyl Phosphate

Di-Tert-Butyl Iodomethyl Phosphate

Cat. No. B8353540
M. Wt: 350.13 g/mol
InChI Key: CDFUSAVKYMXAMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08889862B2

Procedure details

The title compound was prepared by halogen exchange reaction of di-tert-butyl chloromethyl phosphate (Intermediate 1) with sodium iodide in suitable solvent such as dry acetone or acetonitrile.
[Compound]
Name
halogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[P:1]([O:13][CH2:14]Cl)([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[I-:16].[Na+].CC(C)=O>C(#N)C>[P:1]([O:13][CH2:14][I:16])([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2] |f:1.2|

Inputs

Step One
Name
halogen
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(OC(C)(C)C)(OC(C)(C)C)OCCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(OC(C)(C)C)(OC(C)(C)C)OCCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
P(=O)(OC(C)(C)C)(OC(C)(C)C)OCI

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.